(2R,3S)-2,3-dimethylpiperazine dihydrochloride
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Overview
Description
(2R,3S)-2,3-dimethylpiperazine dihydrochloride is a chiral compound with significant applications in various fields of science and industry. It is a derivative of piperazine, a heterocyclic organic compound, and is characterized by the presence of two methyl groups at the 2 and 3 positions of the piperazine ring. The compound is often used in research and industrial applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2,3-dimethylpiperazine dihydrochloride typically involves the reaction of piperazine with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete methylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the process. The final product is typically purified through recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2,3-dimethylpiperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of the reduced amine.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
(2R,3S)-2,3-dimethylpiperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (2R,3S)-2,3-dimethylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity and function.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-2,3-dimethylpiperazine dihydrochloride: A stereoisomer with different spatial arrangement of the methyl groups.
2,5-dimethylpiperazine dihydrochloride: A compound with methyl groups at different positions on the piperazine ring.
N-methylpiperazine dihydrochloride: A derivative with a single methyl group.
Uniqueness
(2R,3S)-2,3-dimethylpiperazine dihydrochloride is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This configuration can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.
Properties
IUPAC Name |
(2S,3R)-2,3-dimethylpiperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-5-6(2)8-4-3-7-5;;/h5-8H,3-4H2,1-2H3;2*1H/t5-,6+;; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUWKKJYHUTOSI-RUTFAPCESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NCCN1)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](NCCN1)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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